![molecular formula C9H11ClN4 B13663759 1-(tert-Butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13663759.png)
1-(tert-Butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a tert-butyl group and a chlorine atom. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1-tert-butyl-3-chloropyrazole with formamide or formic acid, followed by cyclization to form the desired pyrazolo[3,4-d]pyrimidine ring system . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(tert-Butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound with altered electronic properties.
科学的研究の応用
1-(tert-Butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(tert-Butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can disrupt key signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
類似化合物との比較
1-(tert-Butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidine: This compound shares the pyrazolo[3,4-d]pyrimidine core but has a naphthyl group instead of a chlorine atom.
1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another similar compound with a different substitution pattern.
Uniqueness: 1-(tert-Butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological activity compared to its analogs. The tert-butyl group also contributes to its stability and lipophilicity, enhancing its potential as a drug candidate .
特性
分子式 |
C9H11ClN4 |
|---|---|
分子量 |
210.66 g/mol |
IUPAC名 |
1-tert-butyl-6-chloropyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H11ClN4/c1-9(2,3)14-7-6(5-12-14)4-11-8(10)13-7/h4-5H,1-3H3 |
InChIキー |
NYLPXCLBHDLSIA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C2=NC(=NC=C2C=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


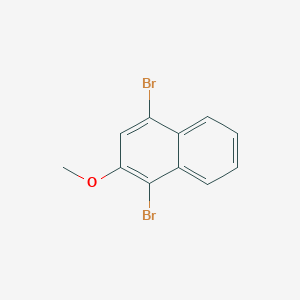
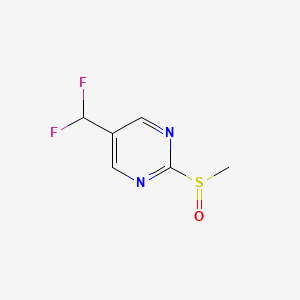
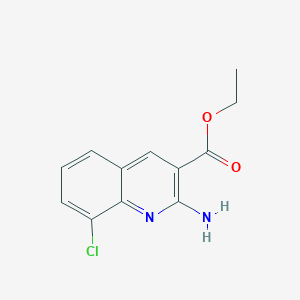

![2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663695.png)
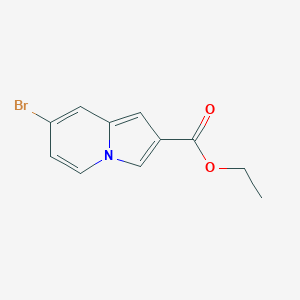
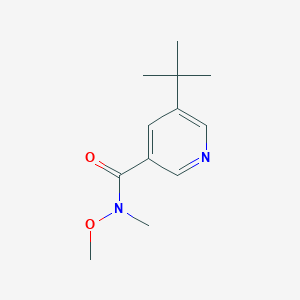
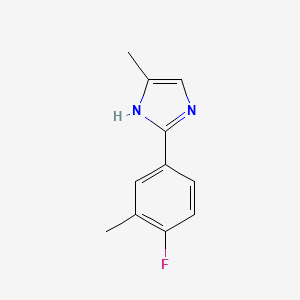
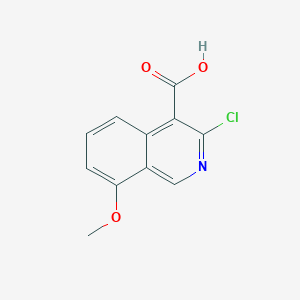
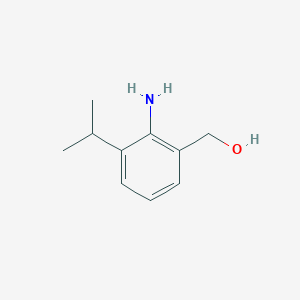

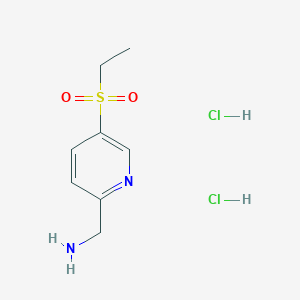
![7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13663750.png)
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13663766.png)
